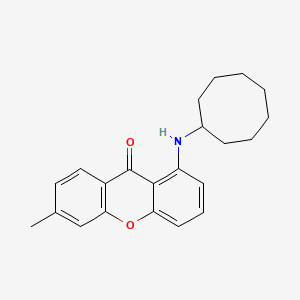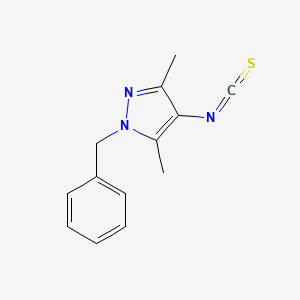![molecular formula C16H21Cl2N3O2S B2602552 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1331139-50-4](/img/structure/B2602552.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C16H21Cl2N3O2S and its molecular weight is 390.32. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is involved in the synthesis and characterization of novel compounds with potential antibacterial activities. For instance, a study by Bhoi, Borad, Parmar, and Patel (2015) synthesized novel derivatives containing the quinoline linkage, demonstrating a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the compound's role in developing new antibacterial agents through chemical synthesis and characterization techniques (Bhoi, Borad, Parmar, & Patel, 2015).
Antimicrobial Evaluation
Research also extends to evaluating the antimicrobial properties of compounds synthesized from N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride. Gul et al. (2017) prepared a series of compounds to test for antimicrobial and hemolytic activity, showing variable efficacy against selected microbial species. This study underlines the chemical's potential utility in discovering new antimicrobial agents with specific activity profiles (Gul et al., 2017).
Anti-Inflammatory Activity
Another area of application is in the synthesis of derivatives for anti-inflammatory purposes. Sunder and Maleraju (2013) synthesized derivatives and evaluated their anti-inflammatory activity, identifying compounds with significant effects. This suggests that modifications of the base chemical structure can lead to potential anti-inflammatory agents, demonstrating the versatility and utility of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride in therapeutic development (Sunder & Maleraju, 2013).
Corrosion Inhibition
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride has also been investigated for its corrosion inhibition properties. Nasser and Sathiq (2016) explored its effectiveness and adsorption behavior on mild steel in hydrochloric acid, demonstrating over 90% inhibition efficiency. This indicates potential applications in industrial processes, particularly in protecting metals from corrosion (Nasser & Sathiq, 2016).
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S.ClH/c1-11-9-13(17)10-14-15(11)18-16(23-14)20(12(2)21)4-3-19-5-7-22-8-6-19;/h9-10H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPSGZYRASXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2602477.png)


![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2602482.png)
![6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2602483.png)




